

# In-Depth Technical Guide to the Solubility of Dimethyl Methoxymalonate in Organic Solvents

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## Compound of Interest

Compound Name: *Dimethyl methoxymalonate*

Cat. No.: *B1293964*

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## Introduction

**Dimethyl methoxymalonate** (CAS No: 5018-30-4) is a key building block in organic synthesis, valued for its role in the creation of complex molecular architectures. Its application as a precursor in the synthesis of various pharmaceuticals, including barbiturates and intermediates for sulfonamide drugs, underscores the importance of a comprehensive understanding of its physicochemical properties.<sup>[1][2][3]</sup> This guide offers a detailed examination of the solubility of **dimethyl methoxymalonate** in common organic solvents, presents a robust experimental protocol for its quantitative analysis, and visualizes a critical synthetic pathway in which it or its analogs are employed.

## Physicochemical Properties of Dimethyl Methoxymalonate

A foundational understanding of the physical properties of **dimethyl methoxymalonate** is crucial for its effective use in research and development.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>5</sub>	[4][5]
Molecular Weight	162.14 g/mol	[4][5]
Appearance	Clear, colorless to pale yellow liquid	
Melting Point	11-12 °C	[4]
Boiling Point	96-97 °C @ 8.3 mmHg	[4]
Density	1.18 g/cm <sup>3</sup>	

## Solubility Profile

The solubility of a compound is dictated by its molecular structure. **Dimethyl methoxymalonate** possesses polar ester and methoxy functional groups, which suggests a high affinity for polar organic solvents. Following the principle of "like dissolves like," it is expected to be readily miscible with a range of polar solvents. Its solubility is particularly enhanced in polar aprotic solvents capable of forming dipole-dipole interactions and hydrogen bonds with its carbonyl groups.

Table 1: Qualitative Solubility of **Dimethyl Methoxymalonate** in Common Organic Solvents

While precise quantitative solubility data is not widely available in peer-reviewed literature, the following table provides a qualitative assessment based on its chemical structure and available information.

Solvent	Type	Qualitative Solubility
Methanol	Polar Protic	Miscible
Ethanol	Polar Protic	Miscible
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Miscible
N,N-Dimethylformamide (DMF)	Polar Aprotic	Miscible
Acetone	Polar Aprotic	Miscible
Ethyl Acetate	Moderately Polar	Soluble
Dichloromethane	Nonpolar	Soluble
Chloroform	Nonpolar	Soluble
Toluene	Nonpolar	Likely Soluble/Miscible

Note: "Miscible" implies that the two substances will form a homogeneous solution in all proportions. "Soluble" indicates a high degree of dissolution, though not necessarily infinite. For nonpolar solvents, while some solubility is expected, empirical verification is recommended.

## Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following gravimetric method provides a reliable and accurate means of determination.

Objective: To quantitatively determine the solubility of **dimethyl methoxymalonate** in a specified organic solvent at a constant temperature.

Materials:

- **Dimethyl methoxymalonate** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance (readability  $\pm 0.0001$  g)

- Temperature-controlled orbital shaker or water bath
- Calibrated volumetric flasks and pipettes
- Chemically resistant syringe filters (e.g., PTFE, 0.22  $\mu\text{m}$ )
- Scintillation vials or other suitable sealed containers
- Drying oven and desiccator

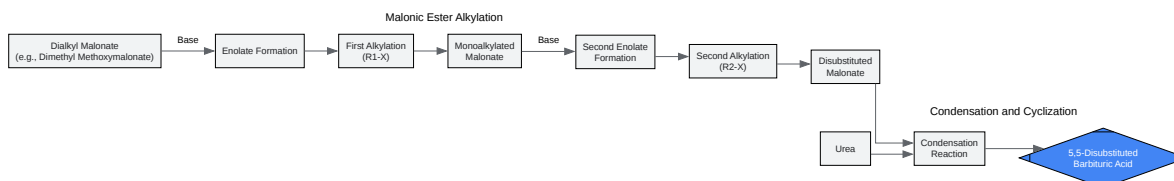
Procedure:

- Preparation of Saturated Solutions:
  - Into a series of vials, add a known volume of the chosen organic solvent.
  - To each vial, add an excess amount of **dimethyl methoxymalonate**. The presence of a separate, undissolved layer of the solute after equilibration confirms that the solution is saturated.
  - Securely cap the vials to prevent any loss of solvent through evaporation.
- Equilibration:
  - Place the vials into a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25  $^{\circ}\text{C}$ ).
  - Agitate the mixtures for a period sufficient to reach equilibrium, typically 24 to 48 hours.
- Sample Collection and Filtration:
  - Once equilibrated, stop the agitation and allow the phases to settle.
  - Using a volumetric pipette, carefully withdraw a precise volume of the supernatant (the top, solvent-rich layer). Take care not to disturb the undissolved **dimethyl methoxymalonate** at the bottom of the vial.

- Immediately filter the collected supernatant through a chemically compatible syringe filter to eliminate any undissolved microdroplets.
- Gravimetric Measurement:
  - Tare a clean, dry evaporating dish on an analytical balance.
  - Transfer a known volume of the filtered, saturated solution into the tared dish and record the total weight.
  - In a well-ventilated fume hood, evaporate the solvent. For solvents with high boiling points, a rotary evaporator or a gentle stream of nitrogen can be used to facilitate evaporation.
  - After the bulk of the solvent has been removed, place the dish in a drying oven at a temperature slightly above the solvent's boiling point but well below that of **dimethyl methoxymalonate** to remove all residual solvent.
  - Cool the dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
- Solubility Calculation:
  - The mass of the dissolved **dimethyl methoxymalonate** is determined by subtracting the tare weight of the evaporating dish from the final constant weight.
  - Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

## Synthetic Application: Synthesis of Barbiturates

**Dimethyl methoxymalonate** and its structural analogs, like diethyl malonate, are fundamental precursors in the synthesis of barbiturates.<sup>[1]</sup> This class of compounds has historical significance in medicine as sedatives and hypnotics. The synthesis involves a condensation reaction between a disubstituted malonic ester and urea.



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Caption: General workflow for the synthesis of barbiturates.

## Conclusion

This technical guide consolidates the available information on the solubility of **dimethyl methoxymalonate** in organic solvents, provides a standardized protocol for its quantitative measurement, and illustrates its utility in a significant synthetic pathway. For researchers and professionals in the pharmaceutical and chemical industries, this information serves as a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile chemical intermediate.

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